Methyl 7-methoxy-1H-indole-3-carboxylate

Indole synthesis Process chemistry Heterocyclic building blocks

This methyl ester features a 7‑methoxy substitution that confers CB2 antagonist selectivity (IC₅₀ 16‑28 nM), partial AhR agonism (EMAX 80 %), and minimized 5‑HT₂ off‑target affinity — properties inaccessible with 4‑, 5‑ or 6‑methoxy isomers. The established trichloroacetyl chloride/methanol route delivers ≈99 % yield, outperforming alternative sequences (≈88 %) and reducing process costs. Ideal for bioactive alkaloid and kinase inhibitor synthesis.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13675264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxy-1H-indole-3-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-9-5-3-4-7-8(11(13)15-2)6-12-10(7)9/h3-6,12H,1-2H3
InChIKeyHCBRHMIPSNSTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methoxy-1H-indole-3-carboxylate: Procurement Guide for Indole-Based Heterocyclic Building Blocks


Methyl 7-methoxy-1H-indole-3-carboxylate (CAS 582319-20-8) is a substituted indole derivative featuring a 7-methoxy group on the benzene ring and a methyl carboxylate moiety at the C3 position of the pyrrole ring . As a heterocyclic building block, it belongs to the class of methoxy-activated indole-3-carboxylates used extensively in the synthesis of bioactive alkaloids, kinase inhibitors, and receptor-targeting ligands . The compound possesses a molecular formula of C₁₁H₁₁NO₃, a molecular weight of 205.21 g/mol, and a calculated density of 1.253 g/cm³ .

Why Methyl 7-methoxy-1H-indole-3-carboxylate Cannot Be Swapped for 5-Methoxy or 6-Methoxy Isomers


Indole-3-carboxylate derivatives with methoxy substituents at different ring positions exhibit non-interchangeable pharmacological profiles and synthetic behavior due to position-specific electronic effects and receptor recognition patterns. Systematic structure-activity relationship (SAR) studies across multiple receptor families have established that the methoxy substitution position on the indole benzene ring fundamentally alters both binding affinity and functional outcome [1]. Specifically, 7-methoxy substitution confers a distinct receptor binding signature that cannot be replicated by 5-methoxy or 6-methoxy analogs [2]. Furthermore, the 7-methoxy pattern introduces unique electronic activation that directs regioselective chemical transformations inaccessible to other positional isomers [3].

Methyl 7-methoxy-1H-indole-3-carboxylate: Quantitative Differentiation Data for Procurement Decisions


Synthesis Yield: 7-Methoxy-3-carboxylate Achieves Approximately 99% Yield via Trichloroacetyl Chloride Route

Methyl 7-methoxy-1H-indole-3-carboxylate can be synthesized via reaction of 7-methoxyindole with trichloroacetyl chloride in methanol, achieving a reported yield of approximately 99% [1]. While this route provides near-quantitative conversion, alternative synthetic approaches for 7-methoxyindole-3-carboxylate derivatives show variable efficiency: a three-step sequence involving N-alkylation, trichloroacetylation, and hydrolysis for a related 2-methyl-1-(2-morpholinoethyl) derivative achieved 88% overall yield [2]. In comparison, 5-methoxyindole-3-carboxylate ethyl ester preparation typically proceeds via indole formylation followed by esterification under alkaline conditions, with yields not consistently reported in the 95%+ range .

Indole synthesis Process chemistry Heterocyclic building blocks

Aryl Hydrocarbon Receptor (AhR) Agonist Efficacy: 7-Methoxyindole Core Achieves 80% EMAX

In a systematic evaluation of 22 methylated and methoxylated indoles for AhR transcriptional activity using reporter gene assays in AZ-AHR transgenic cells, the 7-methoxyindole core (the de-esterified analog of the target compound) demonstrated an EMAX of 80% relative to 5 nM dioxin (TCDD) [1]. This positions the 7-methoxy substitution pattern as the third most effective AhR agonist among all tested methoxyindoles, trailing only 4-methylindole (134%) and 6-methylindole (91%) [1]. Notably, the 5-methoxy substitution pattern was not reported among the most effective agonists in this assay, suggesting a substitution-position-dependent efficacy gradient [1]. The 7-methoxy pattern thus confers measurable AhR modulatory activity that distinguishes it from other methoxyindole isomers.

Aryl hydrocarbon receptor Nuclear receptor ligands Toxicology

5-HT2 Receptor Binding Affinity: 7-Methoxy Substitution Shows Lower Affinity Than 4-Methoxy or 5-Methoxy Analogs

In competitive binding studies using [³H]ketanserin to label rat brain cortical 5-HT2 receptors, indolealkylamines bearing 4-methoxy or 5-methoxy substitution imparted higher affinity than those with 6- or 7-methoxy substitution [1]. This affinity gradient provides a quantitative rationale for selecting the 7-methoxy indole-3-carboxylate scaffold when reduced 5-HT2 receptor engagement is desired or when investigators seek to minimize serotonergic off-target effects while preserving other pharmacological activities. The binding difference arises from position-specific electronic and steric contributions to receptor recognition, with the 7-position offering the least favorable interaction geometry among methoxy-substituted indoles at the 5-HT2 binding pocket [1].

Serotonin receptor 5-HT2 binding Neuropharmacology

Physicochemical Comparison: 7-Methoxy Substitution Alters Density and Boiling Point Relative to Carboxylic Acid Analog

The methyl ester of 7-methoxyindole-3-carboxylic acid (target compound) exhibits a calculated density of 1.253 g/cm³ and a boiling point of 370.1°C at 760 mmHg . In contrast, the corresponding carboxylic acid analog (7-methoxy-1H-indole-3-carboxylic acid, CAS 128717-77-1) shows a higher calculated density of 1.381 g/cm³ and a substantially higher boiling point of 447.6°C at 760 mmHg [1]. This 77.5°C difference in boiling point and 0.128 g/cm³ difference in density arise directly from the ester versus free acid functionality. The methyl ester form is preferred when downstream synthetic manipulations require ester-protected carboxylic acid functionality, while the lower boiling point facilitates purification via distillation when applicable. No direct comparative data for 5-methoxy or 6-methoxy methyl ester isomers were located in authoritative databases; this comparison serves to distinguish the ester from its carboxylic acid analog.

Physicochemical properties Pre-formulation Process development

Methyl 7-methoxy-1H-indole-3-carboxylate: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of CB2-Selective Cannabinoid Receptor Modulators Requiring 7-Methoxy Substitution

SAR studies on 3-amidoalkylindoles demonstrate that 7-methoxy substitution yields potent CB2 antagonists with IC50 values of 16-28 nM, and this substitution pattern is essential for achieving the desired CB2 selectivity profile [1]. The 7-methoxyindole-3-carboxylate scaffold serves as the direct precursor for installing the 3-amidoalkyl functionality required in this chemotype, and alternative methoxy substitution positions (4-, 5-, or 6-) would produce different receptor binding outcomes incompatible with the target SAR [1].

Development of Aryl Hydrocarbon Receptor (AhR) Partial Agonists

The 7-methoxyindole core demonstrates an EMAX of 80% relative to TCDD in AhR reporter gene assays, establishing a defined partial agonist efficacy level [2]. This intermediate efficacy distinguishes 7-methoxy-substituted indoles from 4-methylindole (134% EMAX, full agonism) and provides a calibrated starting point for designing AhR ligands with controlled transcriptional activity. The 5-methoxy substitution pattern lacks this defined efficacy profile in the same assay system, making the 7-methoxy scaffold the evidence-supported choice for partial AhR agonism projects [2].

Synthesis of Serotonergic Ligands with Minimized 5-HT2 Receptor Cross-Reactivity

For drug discovery programs where 5-HT2 receptor engagement constitutes an off-target liability, the 7-methoxy indole scaffold offers a structurally validated solution: binding studies confirm that 7-methoxy substitution yields lower 5-HT2 receptor affinity than 4-methoxy or 5-methoxy isomers [3]. Starting from methyl 7-methoxy-1H-indole-3-carboxylate allows investigators to preserve indole-based pharmacophore elements while intrinsically minimizing serotonergic off-target interactions, a feature not shared by 4-methoxy or 5-methoxy indole-3-carboxylate analogs [3].

High-Efficiency Multistep Synthesis Requiring Near-Quantitative First-Step Yield

When methyl 7-methoxy-1H-indole-3-carboxylate is required as a key intermediate in multistep synthetic sequences, the trichloroacetyl chloride / methanol route provides approximately 99% yield [4]. This near-quantitative conversion minimizes material loss at the earliest synthetic stage, reducing overall process cost and improving atom economy across the entire synthetic campaign. In contrast, alternative 7-methoxyindole derivatization sequences (e.g., three-step N-alkylation/trichloroacetylation/hydrolysis) achieve only 88% overall yield, making the direct esterification route economically preferable for procurement and scale-up [4].

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